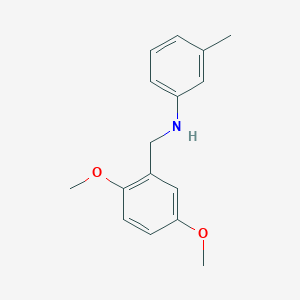

(2,5-dimethoxybenzyl)(3-methylphenyl)amine

Overview

Description

(2,5-dimethoxybenzyl)(3-methylphenyl)amine, also known as 2C-H, is a psychoactive drug that belongs to the phenethylamine class. It was first synthesized in 1932 by chemist Alexander Shulgin and has since been used in scientific research to study the effects of psychoactive substances on the brain.

Mechanism of Action

The exact mechanism of action of (2,5-dimethoxybenzyl)(3-methylphenyl)amine is not fully understood, but it is believed to act as a serotonin receptor agonist, specifically targeting the 5-HT2A receptor. This receptor is known to be involved in the regulation of mood, perception, and cognition.

Biochemical and Physiological Effects

The biochemical and physiological effects of (2,5-dimethoxybenzyl)(3-methylphenyl)amine are not well studied, but it is believed to have psychoactive effects similar to other phenethylamine substances. These effects may include changes in mood, perception, and cognition.

Advantages and Limitations for Lab Experiments

One advantage of using (2,5-dimethoxybenzyl)(3-methylphenyl)amine in lab experiments is its relatively low toxicity compared to other psychoactive substances. However, its psychoactive effects may make it difficult to use in certain experimental settings. Additionally, its legal status in many countries may limit its availability for research purposes.

Future Directions

There are many potential future directions for research on (2,5-dimethoxybenzyl)(3-methylphenyl)amine and other psychoactive substances. Some possible areas of research include further studies on the mechanism of action of (2,5-dimethoxybenzyl)(3-methylphenyl)amine, as well as studies on the potential therapeutic uses of psychoactive substances for conditions such as depression and anxiety. Additionally, research on the long-term effects of psychoactive substances on the brain and body may be useful for understanding the risks and benefits of these substances.

Synthesis Methods

The synthesis of (2,5-dimethoxybenzyl)(3-methylphenyl)amine involves the condensation of 2,5-dimethoxybenzaldehyde with 3-methylphenylamine in the presence of a reducing agent such as sodium borohydride. The resulting product is a white crystalline powder that is soluble in water and other polar solvents.

Scientific Research Applications

(2,5-dimethoxybenzyl)(3-methylphenyl)amine has been used in scientific research to study the effects of psychoactive substances on the brain. It has been found to have a similar chemical structure to other psychoactive substances such as mescaline and MDMA, and has been used as a reference compound in studies on these substances.

properties

IUPAC Name |

N-[(2,5-dimethoxyphenyl)methyl]-3-methylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO2/c1-12-5-4-6-14(9-12)17-11-13-10-15(18-2)7-8-16(13)19-3/h4-10,17H,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGTBZIXJNRUUEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NCC2=C(C=CC(=C2)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801229053 | |

| Record name | 2,5-Dimethoxy-N-(3-methylphenyl)benzenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801229053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,5-dimethoxybenzyl)-3-methylaniline | |

CAS RN |

355395-77-6 | |

| Record name | 2,5-Dimethoxy-N-(3-methylphenyl)benzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=355395-77-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dimethoxy-N-(3-methylphenyl)benzenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801229053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(1H-imidazol-4-yl)phenyl]acetamide](/img/structure/B5715913.png)

![N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B5715925.png)

![N~1~-cyclopropyl-N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5715951.png)

![4-[(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)amino]benzenesulfonamide](/img/structure/B5715959.png)

![6-[(2,4-dichlorobenzyl)thio]-9H-purin-2-amine](/img/structure/B5715965.png)

![3,5-dimethoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5715973.png)

![2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-methylphenyl)acetamide](/img/structure/B5716006.png)

![N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-4-ethoxybenzamide](/img/structure/B5716007.png)